Filorexant - 1088991-73-4

Filorexant

Catalog Number: EVT-268108
CAS Number: 1088991-73-4
Molecular Formula: C24H25FN4O2
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Filorexant (MK-6096) is a synthetically derived small molecule that acts as a dual orexin receptor antagonist (DORA) [, , ]. It is classified as a central nervous system depressant due to its ability to inhibit wakefulness-promoting neurons in the brain []. Filorexant has primarily been investigated for its potential in scientific research, particularly in the fields of sleep and neuropsychiatric disorders [, , , , , , , , , ].

Future Directions
  • Investigating the role of OX1R and OX2R selectivity: Developing and studying more selective orexin receptor antagonists, targeting either OX1R or OX2R specifically, may help to elucidate the individual contributions of each receptor subtype to various physiological processes and potentially lead to more targeted therapies with fewer side effects [, , , ].

  • Exploring alternative treatment approaches for insomnia: Investigating the use of Filorexant in combination with other therapies, such as cognitive behavioral therapy for insomnia (CBT-I), could potentially enhance treatment outcomes [].

  • Further elucidating the role of the orexin system in other neurological and psychiatric disorders: Continued research is needed to fully understand the complex role of the orexin system in conditions such as anxiety, addiction, and neurodegenerative disorders []. This knowledge could pave the way for developing novel therapeutic strategies targeting orexin signaling pathways for these conditions.

Relevance: Almorexant is structurally related to Filorexant and shares the same mechanism of action, targeting both OX1R and OX2R. Both compounds belong to the DORA class. []

SB-649868

Compound Description: SB-649868 is another DORA that has been studied for its potential in treating insomnia. Similar to Almorexant and Filorexant, it acts by antagonizing both OX1R and OX2R. []

Relevance: SB-649868 is a DORA like Filorexant, indicating structural similarities and a shared mechanism of action. []

Suvorexant (MK-4305)

Compound Description: Suvorexant is a DORA that has been approved by the FDA for the treatment of insomnia. It acts by blocking both OX1R and OX2R, thereby promoting sleep. [, ]

Relevance: Suvorexant shares the same mechanism of action as Filorexant by antagonizing both OX1R and OX2R. Both compounds are classified as DORAs. [, ]

2-((1H-Indol-3-yl)methyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one (IPSU)

Compound Description: IPSU is an orally bioavailable, brain-penetrant OX2R-selective antagonist. Unlike the DORAs mentioned above, IPSU preferentially targets OX2R over OX1R. Studies suggest it may be effective in inducing sleep, primarily by increasing NREM sleep. [, ]

Relevance: While both IPSU and Filorexant influence sleep regulation through orexin receptor antagonism, they differ in their selectivity. IPSU is a selective OX2R antagonist, whereas Filorexant is a DORA. [, ]

(S)-N-([1,1′-biphenyl]-2-yl)-1-(2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetyl)pyrrolidine-2-carboxamide (BBAC)

Compound Description: BBAC is a compound used as a radioligand ([3H]-BBAC) in binding studies to investigate the kinetics of orexin receptor antagonists. It exhibits rapid binding kinetics compared to some DORAs. []

Relevance: BBAC serves as a tool to understand the binding characteristics of orexin receptor antagonists, including Filorexant, and their interactions with orexin receptors. []

Synthesis Analysis

The synthesis of Filorexant involves several key steps, including the formation of a piperidine ring and the introduction of a fluoropyridinyl group. The process can be outlined as follows:

  1. Formation of the Piperidine Ring: This step typically involves cyclization reactions using appropriate precursors to create the piperidine structure.
  2. Introduction of the Fluoropyridinyl Group: This is achieved through specific coupling reactions that attach the fluoropyridinyl moiety to the piperidine core.
  3. Final Coupling Reactions: The final synthesis step involves coupling various intermediates to yield Filorexant.

Optimization of reaction conditions such as temperature, pressure, and catalyst use is crucial for maximizing yield and purity during industrial-scale production .

Molecular Structure Analysis

Filorexant's molecular structure can be represented by its SMILES notation: C[C@@H]1CC[C@H](CN1C(=O)C2=C(C=CC(=C2)C)C3=NC=CC=N3)COC4=NC=C(C=C4)F. The compound features multiple functional groups, including:

  • A piperidine ring
  • A carbonyl group
  • A fluorinated pyridine moiety

The stereochemistry at specific carbon centers is indicated by the use of '@' symbols in the SMILES representation, suggesting that Filorexant exists as specific stereoisomers which may influence its biological activity .

Chemical Reactions Analysis

Filorexant can participate in various chemical reactions:

  1. Oxidation: The piperidine ring may undergo oxidation to form N-oxides.
  2. Reduction: The carbonyl group can be reduced to form an alcohol.
  3. Substitution: The fluoropyridinyl group is susceptible to nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various amines or alcohols as nucleophiles during substitution reactions .

Mechanism of Action

Clinical studies have shown that while Filorexant effectively promotes sleep onset and maintenance, it may also lead to next-day somnolence similar to other orexin antagonists like suvorexant .

Physical and Chemical Properties Analysis

Filorexant exhibits several notable physical and chemical properties:

  • Molecular Formula: C24H25FN4O2
  • Molar Mass: Approximately 420.49 g/mol
  • Elimination Half-Life: 3–6 hours
  • Solubility: Specific solubility data may vary but is typically assessed in various solvents during formulation development.

These properties are critical for understanding its pharmacokinetics and formulation strategies in drug development .

Applications

Filorexant was primarily investigated for its potential applications in treating:

The development of Filorexant was ultimately halted due to insufficient differentiation from existing therapies like suvorexant, despite its promising profile as an orexin receptor antagonist .

Properties

CAS Number

1088991-73-4

Product Name

Filorexant

IUPAC Name

[(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone

Molecular Formula

C24H25FN4O2

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C24H25FN4O2/c1-16-4-8-20(23-26-10-3-11-27-23)21(12-16)24(30)29-14-18(6-5-17(29)2)15-31-22-9-7-19(25)13-28-22/h3-4,7-13,17-18H,5-6,14-15H2,1-2H3/t17-,18-/m1/s1

InChI Key

NPFDWHQSDBWQLH-QZTJIDSGSA-N

SMILES

CC1CCC(CN1C(=O)C2=C(C=CC(=C2)C)C3=NC=CC=N3)COC4=NC=C(C=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

(5-((5-fluoropyridin-2-yloxy)methyl)-2-methylpiperidin-1-yl)(5-methyl-2-(pyrimidin-2-yl)phenyl)methanone
filorexant
MK-6096

Canonical SMILES

CC1CCC(CN1C(=O)C2=C(C=CC(=C2)C)C3=NC=CC=N3)COC4=NC=C(C=C4)F

Isomeric SMILES

C[C@@H]1CC[C@H](CN1C(=O)C2=C(C=CC(=C2)C)C3=NC=CC=N3)COC4=NC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.